Europium(III) nitrate pentahydrate

Übersicht

Beschreibung

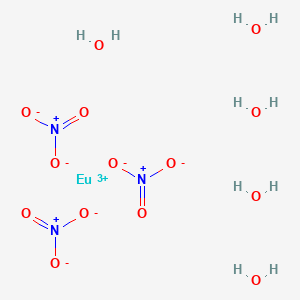

Europium(III) nitrate pentahydrate is a white crystalline solid with luminescent properties . It has the linear formula Eu(NO3)3 · 5H2O and a molecular weight of 428.06 . It is widely used as a precursor to fabricate nanomaterials and perovskite solar cells .

Synthesis Analysis

A hydrothermal synthesis technique was applied to an aqueous solution of europium (III) nitrate and oxalic acid (H2ox), resulting in a carbonate-fixed compound . This compound was characterized using elemental, spectroscopic, thermal, and crystallographic analyses .Molecular Structure Analysis

Europium(III) nitrate pentahydrate is a colorless solid comprised of europium (Eu), nitrogen (N), and oxygen (O) . This inorganic compound exhibits a white crystalline structure .Chemical Reactions Analysis

Europium(III) nitrate reacts with some ligands to form complexes . For instance, it reacts with 1,3,5-trimesic acid, producing a europium metal-organic framework, a coordination polymer, under hydrothermal conditions .Physical And Chemical Properties Analysis

Europium(III) nitrate pentahydrate is a highly water-soluble crystalline Europium source for uses compatible with nitrates and lower (acidic) pH . All metallic nitrates are inorganic salts of a given metal cation and the nitrate anion .Wissenschaftliche Forschungsanwendungen

Synthesis of Thin-Film Phosphors

- Scientific Field : Material Science

- Application Summary : Europium(III) nitrate pentahydrate is used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors for display applications .

Preparation of Crystalline Nanophosphors

- Scientific Field : Nanotechnology

- Application Summary : Europium(III) nitrate pentahydrate is used as a dopant to prepare crystalline nanophosphors . These nanophosphors are suitable for bioimaging as they are hydrophilic in nature and emit white light .

- Methods of Application : The exact methods of preparation can vary, but typically involve doping a suitable host material with the europium(III) nitrate pentahydrate .

- Results or Outcomes : The resulting nanophosphors can be used in bioimaging applications. They are hydrophilic, which can be beneficial for certain bioimaging applications, and they emit white light .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Europium(III) nitrate pentahydrate serves as a reagent for synthesizing heterocyclic compounds .

- Methods of Application : The exact methods of synthesis can vary widely depending on the specific heterocyclic compound being synthesized .

- Results or Outcomes : The resulting heterocyclic compounds can have a wide range of applications, depending on their specific structures and properties .

Preparation of Dyes and Pigments

- Scientific Field : Dye and Pigment Chemistry

- Application Summary : Europium(III) nitrate pentahydrate contributes to the preparation of dyes and pigments .

- Methods of Application : The exact methods of preparation can vary widely depending on the specific dye or pigment being prepared .

- Results or Outcomes : The resulting dyes and pigments can have a wide range of applications, from textiles to coatings, depending on their specific structures and properties .

Electro-Optical Science and Laser Science

- Scientific Field : Electro-Optical Science and Laser Science

- Application Summary : Europium(III) nitrate pentahydrate is used in the development of devices for electro-optical science and laser science due to its crimson red emission .

- Methods of Application : The exact methods of application can vary widely depending on the specific device being developed .

- Results or Outcomes : The resulting devices can have specific characteristics such as longer lifetime, less heat emission, and high energy yield .

Organic Light Emitting Diodes (OLEDs)

- Scientific Field : Electronics

- Application Summary : Europium(III) nitrate pentahydrate is used in the fabrication of OLEDs . These devices are used as conventional light sources .

- Methods of Application : The exact methods of fabrication can vary widely depending on the specific OLED being developed .

- Results or Outcomes : The resulting OLEDs can have specific characteristics such as longer lifetime, less heat emission, and high energy yield .

Fabrication of Nanomaterials and Perovskite Solar Cells

- Scientific Field : Nanotechnology and Solar Energy

- Application Summary : Europium(III) nitrate pentahydrate is used as a precursor to fabricate nanomaterials and perovskite solar cells .

- Methods of Application : The exact methods of fabrication can vary widely depending on the specific nanomaterial or perovskite solar cell being developed .

- Results or Outcomes : The resulting nanomaterials and perovskite solar cells can have specific characteristics such as high efficiency and stability .

Electro-Optical Devices and Laser Science

- Scientific Field : Electro-Optical Science and Laser Science

- Application Summary : Europium(III) nitrate pentahydrate is used in the development of devices for electro-optical science and laser science due to its crimson red emission . It is also used in the fabrication of Organic Light Emitting Diodes (OLEDs) due to their specific characteristics such as longer lifetime, less heat emission, and high energy yield .

- Methods of Application : The exact methods of application can vary widely depending on the specific device being developed .

- Results or Outcomes : The resulting devices can have specific characteristics such as longer lifetime, less heat emission, and high energy yield .

Safety And Hazards

Europium(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and mixing with combustibles . It is recommended to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Europium(III) nitrate pentahydrate can be used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors by the sol-gel method for display applications . It can also be used as a dopant to prepare crystalline nanophosphors, which are suitable for bioimaging as they are hydrophilic in nature and white light-emitting diodes .

Eigenschaften

IUPAC Name |

europium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGDGFQCQRFYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583443 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(III) nitrate pentahydrate | |

CAS RN |

63026-01-7 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)